7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Description
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Properties
CAS No. |
451466-58-3 |
|---|---|
Molecular Formula |
C22H23FN4O3S |
Molecular Weight |
442.51 |
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O3S/c1-30-13-12-27-21(29)18-7-2-15(14-19(18)24-22(27)31)20(28)26-10-8-25(9-11-26)17-5-3-16(23)4-6-17/h2-7,14H,8-13H2,1H3,(H,24,31) |
InChI Key |
OIVBSYHOGNWSHN-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazoline derivative class. Its structure includes a quinazolinone core, a thioxo substituent, and a piperazine moiety with a fluorophenyl group. This unique combination suggests potential biological activities, particularly in oncology and neuropharmacology.
Structural Characteristics
The molecular formula of the compound is C22H25FN4O2S, with a molecular weight of approximately 442.5 g/mol. The presence of the fluorine atom in the piperazine ring enhances its biological activity and lipophilicity, which may improve pharmacokinetic properties.
| Feature | Description |
|---|---|
| Core Structure | Quinazolinone |
| Substituents | Thioxo group, 4-fluorophenyl piperazine, methoxyethyl side chain |
| Molecular Weight | 442.5 g/mol |
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound has been shown to inhibit specific enzymes involved in cancer progression, such as DNA topoisomerases. A study highlighted that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer activity .
Neuroactive Properties
The piperazine component is linked to neuroactive effects, potentially modulating serotonin and dopamine receptors. This suggests applications in treating mood disorders and neurodegenerative diseases. Studies on related compounds have shown promising results in enhancing cognitive function and providing neuroprotection .
In Vitro Studies
A study examined the anticancer effects of several quinazoline derivatives, including this compound. It was found that at concentrations as low as 0.5 µM, significant inhibition of cell proliferation was observed in breast and prostate cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Molecular Docking Studies
Molecular docking simulations revealed that 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one binds effectively to target proteins involved in cancer pathways. The binding energy calculated for this compound was approximately -9.5 kcal/mol against DNA topoisomerase II, indicating strong interaction and potential as an inhibitor .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics due to its lipophilicity. Toxicity assays conducted on human embryonic kidney (HEK-293) cells indicated low cytotoxicity at therapeutic concentrations, supporting its potential for further development as a therapeutic agent .
Scientific Research Applications
The compound 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic molecule belonging to the quinazoline derivatives class. It features a quinazolinone core, a thioxo substituent, and a piperazine moiety with a fluorophenyl group. The molecular formula is C₂₂H₂₃FN₄O₃S, and it has a molecular weight of approximately 442.5 g/mol. The fluorine atom in the piperazine ring may enhance its biological activity and lipophilicity, potentially improving its pharmacokinetic properties.
Potential pharmacological effects
7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been investigated for potential pharmacological effects, particularly in oncology and neuropharmacology. Studies indicate that quinazoline derivatives can exhibit cytotoxicity against various cancer cell lines and may act as inhibitors of specific enzymes involved in cancer progression, such as DNA topoisomerases. The piperazine component is often associated with neuroactive properties, potentially affecting serotonin and dopamine receptors.
Synthesis
The synthesis of 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step synthetic pathways. These steps require careful optimization to ensure high yields and purity of the final product.
Uniqueness
The uniqueness of 7-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its combination of a fluorinated piperazine moiety and a methoxyethyl side chain attached to a quinazoline scaffold. This specific arrangement may enhance its lipophilicity and receptor selectivity compared to similar compounds, potentially leading to unique pharmacological profiles.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinazoline Derivative A | Quinazoline core with different substituents | Anticancer activity |
| Piperazine Derivative B | Piperazine ring with varied aromatic groups | Neuroactive properties |
| Thioxoquinazoline C | Similar thioxo group but without piperazine | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
